2-Amino-4-chloronicotinaldehyde

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Choose 2-Amino-4-chloronicotinaldehyde (CAS 884004-48-2) – the exact regioisomer specified in kinase inhibitor patents and literature. Unlike 6-chloro isomers, the 2-amino-4-chloro substitution ensures correct geometry for target engagement. The aldehyde, amino, and chloro groups enable orthogonal transformations for building complex heterocycles. Using analogs risks failed syntheses and irreproducible SAR. Order 97% pure reference standard for reliable research.

Molecular Formula C6H5ClN2O
Molecular Weight 156.569
CAS No. 884004-48-2
Cat. No. B580197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloronicotinaldehyde
CAS884004-48-2
Synonyms2-Amino-4-chloro-3-pyridinecarboxaldehyde
Molecular FormulaC6H5ClN2O
Molecular Weight156.569
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)C=O)N
InChIInChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)
InChIKeySCZVETGVSYSMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloronicotinaldehyde (CAS 884004-48-2) – Core Building Block Data for Chemical Procurement


2-Amino-4-chloronicotinaldehyde (CAS 884004-48-2) is a difunctionalized pyridine derivative, characterized by a reactive aldehyde at the 3-position, an amino group at the 2-position, and a chloro substituent at the 4-position of the pyridine ring . Its molecular weight is 156.57 g/mol, and it is commercially available as a research chemical with a standard purity specification of 97% [1]. The compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research .

Procurement Risk Alert: Why 2-Amino-4-chloronicotinaldehyde Cannot Be Casually Replaced with Structural Analogs


In scientific and industrial applications, the precise placement of functional groups on the pyridine ring dictates downstream reactivity and biological target engagement. Simple analogs like 2-aminonicotinaldehyde (lacking the 4-chloro substituent), 4-chloronicotinaldehyde (lacking the 2-amino group), or the regioisomeric 2-amino-6-chloronicotinaldehyde present different electronic environments and steric profiles [1]. These differences manifest in altered reaction kinetics, different preferred reaction pathways (e.g., cyclization regioselectivity), and non-transferable structure-activity relationships (SAR) in biological assays. Substituting a similar 'chloro-aminonicotinaldehyde' without verifying the exact substitution pattern can therefore lead to failed syntheses or irreproducible biological results.

Comparative Quantitative Evidence for 2-Amino-4-chloronicotinaldehyde Selection


Regioisomeric Differentiation: 4-Chloro vs. 6-Chloro Substitution for Controlled Reactivity

The target compound, 2-amino-4-chloronicotinaldehyde, is a distinct regioisomer of the more common 2-amino-6-chloronicotinaldehyde. This positional difference in chlorine substitution (4-position vs. 6-position relative to the ring nitrogen) creates a unique ortho-relationship between the amino and chloro groups in the target compound, absent in the 6-chloro isomer [1]. This spatial arrangement alters the electron density distribution, potentially affecting nucleophilic aromatic substitution rates and directing cyclization reactions to yield different heterocyclic scaffolds [1].

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Enhanced Hydrogen Bond Donor Capacity and Polar Surface Area vs. Non-Amino Analog

The presence of the 2-amino group in 2-amino-4-chloronicotinaldehyde confers a significantly higher predicted topological polar surface area (tPSA) and hydrogen bond donor (HBD) count compared to 4-chloronicotinaldehyde, which lacks this group . The target compound has a tPSA of approximately 56 Ų and 2 HBDs, while the comparator has a tPSA of ~30 Ų and 0 HBDs . These parameters are critical for predicting a molecule's ability to permeate biological membranes and interact with biological targets.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Differentiated Storage and Handling Requirements Impacting Workflow Stability

The target compound requires specific storage conditions of 2-8°C and protection from light and inert atmosphere, indicating a higher sensitivity to environmental factors than some simpler analogs [1]. In contrast, 4-chloronicotinaldehyde does not carry such explicit refrigeration or light-protection mandates from its suppliers, suggesting a potentially more robust molecule . This difference implies that 2-amino-4-chloronicotinaldehyde may degrade more readily if stored improperly, which is a critical consideration for inventory management and ensuring reproducible experimental outcomes.

Chemical Storage Compound Management Laboratory Logistics

Predicted Physicochemical Profile Divergence from Non-Halogenated Analog

The substitution of a hydrogen atom at the 4-position of 2-aminonicotinaldehyde with a chlorine atom in 2-amino-4-chloronicotinaldehyde results in a measurable increase in predicted lipophilicity. The 2-aminonicotinaldehyde analog has a predicted LogP of 1.41, while the target compound, due to the electron-withdrawing and lipophilic nature of the chlorine, is expected to have a higher LogP value [1]. This shift in lipophilicity can significantly influence the compound's distribution coefficient (LogD), plasma protein binding, and overall pharmacokinetic profile if used as a fragment or lead molecule.

Lipophilicity LogP Drug Design

Purity Benchmarking: Consistent 97% Specification Across Multiple Suppliers

A survey of reputable chemical suppliers indicates that the standard commercial purity specification for 2-amino-4-chloronicotinaldehyde is consistently 97%, as determined by HPLC, NMR, or GC [1]. This is a higher baseline purity specification compared to the commonly available 2-amino-6-chloronicotinaldehyde, which is frequently offered at a 95% specification . The higher and more consistent purity standard for the target compound may reduce the need for costly in-house purification before use in sensitive experiments.

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 2-Amino-4-chloronicotinaldehyde Based on Differentiated Properties


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds with Specific Regiochemistry

The unique 2-amino-4-chloro substitution pattern makes 2-amino-4-chloronicotinaldehyde a critical building block for the synthesis of heterocyclic cores found in certain kinase inhibitors [1]. As described in Section 3 (Evidence Item 1), its regioisomeric identity (4-chloro vs. 6-chloro) ensures the correct geometry of the final drug-like molecule. Researchers developing targeted therapies should prioritize this compound when a patent or literature route specifically calls for this exact isomer.

Agrochemical Discovery: Development of Novel Insecticides and Fungicides

Chloronicotinaldehydes serve as key intermediates in the synthesis of agrochemicals, including neonicotinoid analogs . The enhanced polarity (higher tPSA, HBD count) and unique electronic profile of 2-amino-4-chloronicotinaldehyde, detailed in Section 3 (Evidence Item 2), may lead to different transport properties in plants or target pests compared to its less polar analogs, making it a valuable scaffold for exploring new modes of action.

Chemical Biology: Development of Bifunctional Probes or Sensors

The presence of three distinct functional groups (aldehyde, amino, chloro) in a specific arrangement allows for orthogonal chemical transformations. The aldehyde can form imines or hydrazones; the amino group can be acylated or alkylated; and the chloro substituent can undergo metal-catalyzed cross-coupling reactions. This orthogonal reactivity, combined with the compound's defined storage requirements (Section 3, Evidence Item 3), enables its use in constructing complex molecular architectures for chemical probes.

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